BenchChemオンラインストアへようこそ!

Tert-butyl 4-(3-oxo-4-phenylbutanoyl)piperidine-1-carboxylate

Chemical Synthesis Quality Control Procurement

Tert-butyl 4-(3-oxo-4-phenylbutanoyl)piperidine-1-carboxylate (CAS 301219-11-4) is a synthetic, Boc-protected piperidine derivative bearing a 3-oxo-4-phenylbutanoyl side chain. It belongs to the broader class of N-Boc-piperidine intermediates used in medicinal chemistry, particularly in programs targeting chemokine receptors and proteases.

Molecular Formula C20H27NO4
Molecular Weight 345.4 g/mol
CAS No. 301219-11-4
Cat. No. B1611978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(3-oxo-4-phenylbutanoyl)piperidine-1-carboxylate
CAS301219-11-4
Molecular FormulaC20H27NO4
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C(=O)CC(=O)CC2=CC=CC=C2
InChIInChI=1S/C20H27NO4/c1-20(2,3)25-19(24)21-11-9-16(10-12-21)18(23)14-17(22)13-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3
InChIKeyIOOKMCPXIRFOEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 4-(3-oxo-4-phenylbutanoyl)piperidine-1-carboxylate (CAS 301219-11-4): Procurement-Relevant Baseline for a Specialized Piperidine Building Block


Tert-butyl 4-(3-oxo-4-phenylbutanoyl)piperidine-1-carboxylate (CAS 301219-11-4) is a synthetic, Boc-protected piperidine derivative bearing a 3-oxo-4-phenylbutanoyl side chain . It belongs to the broader class of N-Boc-piperidine intermediates used in medicinal chemistry, particularly in programs targeting chemokine receptors and proteases. The compound is primarily sourced as a research intermediate with typical purities of 95% or 98%, as documented by several commercial suppliers . Its molecular formula is C20H27NO4 with a molecular weight of 345.43 g/mol. No authoritative database reports intrinsic bioactivity for this exact compound; instead, its value lies in its role as a synthetic precursor in multi-step routes to biologically active molecules.

Why Tert-Butyl 4-(3-oxo-4-phenylbutanoyl)piperidine-1-carboxylate Cannot Be Freely Substituted in MedChem Campaigns


Substituting this building block with a generic 'Boc-piperidine' analog—such as tert-butyl 4-acetylpiperidine-1-carboxylate (CAS 206989-61-9) [1] or tert-butyl 4-benzoylpiperidine-1-carboxylate (CAS 193217-39-9) —risks altering key synthetic and pharmacological outcomes. The specific 3-oxo-4-phenylbutanoyl side chain provides a unique spatial and electronic profile that influences downstream coupling reactions, such as Claisen condensations or reductive aminations, which are critical for constructing complex pharmacophores. Patent and literature mining reveals that similar N-Boc-piperidine intermediates with tailored acyl side chains are essential for achieving desired potency and selectivity in CCR5 antagonist series and other protease inhibitor programs. Without direct comparative activity data, the risk is that a generic substitution may result in a divergent synthetic intermediate that fails to deliver the required biological profile, leading to procurement waste and project delays.

Quantitative Differentiation Evidence for Tert-Butyl 4-(3-oxo-4-phenylbutanoyl)piperidine-1-carboxylate


Comparative Purity and Quality Control Documentation

While head-to-head bioactivity comparisons are absent from the public domain, procurement differentiation can be grounded in documented purity and supporting analytical data. The target compound from Bidepharm and Synblock is offered at standardized purities of 95+% and NLT 98% respectively, with batch-specific CoA including NMR, HPLC, and LC-MS . In contrast, tert-butyl 4-benzoylpiperidine-1-carboxylate is often listed by suppliers without a publicly stated purity specification, requiring custom synthesis inquiries that increase lead time and cost uncertainty . This distinction is critical for medicinal chemistry teams who require immediate access to qualified building blocks to avoid project delays.

Chemical Synthesis Quality Control Procurement

Synthetic Versatility: Claisen Condensation Precursor

A disclosed synthetic route uses tert-butyl 4-(3-oxo-4-phenylbutanoyl)piperidine-1-carboxylate as a key intermediate, formed via Claisen condensation between 4-acetyl-1-(t-butoxycarbonyl)piperidine and methyl phenylacetate using NaH in THF . This reactivity is specific to the 3-oxo-4-phenylbutanoyl moiety. Simpler analogs like tert-butyl 4-acetylpiperidine-1-carboxylate (CAS 206989-61-9) lack the extended phenylacetyl group and cannot under go the same transformation. This synthetic differentiation allows the target compound to access more complex chemical space in a single step, making it a unique building block for fragment-based or diversity-oriented synthesis.

Medicinal Chemistry Organic Synthesis Intermediate

Validated Application Scenarios for Tert-Butyl 4-(3-oxo-4-phenylbutanoyl)piperidine-1-carboxylate


Medicinal Chemistry: Synthesis of CCR5 Antagonist-Related Scaffolds

The compound serves as a strategic intermediate for constructing piperidine-based CCR5 antagonists. Its 3-oxo-4-phenylbutanoyl side chain can be elaborated into heterocyclic frameworks such as pyrazoles or isoxazoles, which are key pharmacophores in this class. This is supported by SAR studies showing that optimal placement of heterocyclic substituents at the piperidine 4-position is critical for anti-HIV-1 activity [1]. Procuring this specific building block ensures fidelity to the published SAR and accelerates hit-to-lead optimization.

Organic Synthesis: Diversity-Oriented Synthesis via Tandem Claisen-Reduction Sequences

The compound's 1,3-dicarbonyl system enables tandem Claisen condensation followed by selective reduction or reductive amination, generating libraries of substituted piperidines. This is a key differentiator from simpler 4-acyl-piperidines, which cannot engage in these tandem reactions. This application is ideal for fragment-based library production.

Chemical Biology: Probe Synthesis for Ubiquitin-Specific Protease 7 (USP7)

Patent activity indicates that specific N-Boc-piperidine intermediates are used in the synthesis of USP7 inhibitors [2]. While the exact role of this compound in those routes is not fully disclosed, its structural features align with the building blocks used to construct the piperidine core of such inhibitors. It can be used as a starting material to generate a focused probe library for target validation studies.

Procurement: Cost-Effective Sourcing of a Pre-Qualified Building Block

From a procurement standpoint, this compound (CAS 301219-11-4) is readily available from multiple suppliers with documented purity and analytical data, whereas analogs with more complex side chains often require custom synthesis. This makes it a reliable, off-the-shelf building block for projects with defined timelines and budgets.

Quote Request

Request a Quote for Tert-butyl 4-(3-oxo-4-phenylbutanoyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.